molecular formula C18H17BrFN3O2 B2938810 1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-89-1

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2938810
CAS No.: 894017-89-1
M. Wt: 406.255
InChI Key: KGXNBMOEJYBOMM-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1-NH-CO-NH-R2), where R1 and R2 are the rest of the molecule. Urea derivatives are widely used in medicinal chemistry and have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea linkage . The specific isocyanate and amine used would depend on the desired R groups in the final product.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, as well as aromatic rings (due to the phenyl groups) and a pyrrolidinone ring. The bromo, fluoro, and methyl substituents on the phenyl rings would also be notable features .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing bromo and fluoro substituents would likely make these reactions less favorable .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea linkage and the aromatic rings could impact its solubility, while the bromo and fluoro substituents could affect its reactivity .

Scientific Research Applications

Central Nervous System Agents

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belongs to a class of compounds with potential central nervous system (CNS) activity. Similar compounds have shown anxiolytic and muscle-relaxant properties, implicating their potential use in CNS disorders (Rasmussen et al., 1978).

Orexin Receptor Mechanisms

Compounds related to this compound have been evaluated for their role in modulating orexin receptors. These receptors play a significant part in feeding, arousal, stress, and drug abuse. Research on similar compounds suggests potential therapeutic applications for eating disorders and stress-related conditions (Piccoli et al., 2012).

Glycolic Acid Oxidase Inhibitors

Urea derivatives, including those similar to this compound, have been studied as inhibitors of glycolic acid oxidase. This suggests their potential application in treating conditions like hyperoxaluria, a condition characterized by excessive urinary excretion of oxalate (Rooney et al., 1983).

Crystal Structure Analysis

Research on compounds structurally similar to this compound has contributed to understanding molecular interactions and crystal structures, important in the design and development of new drugs (Kang et al., 2015).

Vanilloid Receptor-1 Antagonists

Research on compounds structurally related to this compound has shown potential in the development of vanilloid receptor-1 antagonists. This is significant in pain management and treating conditions like migraine and gastrointestinal disorders (Gunthorpe et al., 2007).

PI3 Kinase Inhibitor Metabolites

Compounds in the same class as this compound have been studied for their role as metabolites of PI3 kinase inhibitors, suggesting potential applications in cancer therapy (Chen et al., 2010).

Clastogenicity and SCE Assays

Some urea derivatives have been evaluated for their activity in clastogenicity and SCE assays, which are relevant in the study of genetic damage and cancer research (Thust et al., 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many urea derivatives have biological activity and are used as pharmaceuticals. For example, some urea derivatives are used as diuretics, while others have antiviral or anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its structure, understand its mechanism of action, and assess its safety and efficacy .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2/c1-11-8-12(19)2-7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-5-3-13(20)4-6-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNBMOEJYBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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